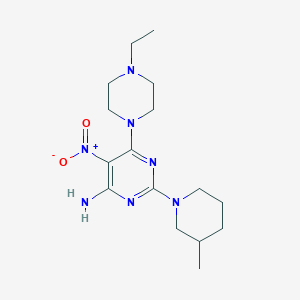
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine, also known as EPN, is a chemical compound that belongs to the class of nitroguanidines. EPN has been widely studied for its potential use as a pesticide due to its high insecticidal activity.
Mecanismo De Acción
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine acts as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system, leading to paralysis and death of the insect. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a high selectivity towards insects, making it a promising candidate for use as a pesticide.
Biochemical and Physiological Effects:
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a low toxicity towards mammals, making it a safer alternative to other insecticides. However, it can still cause adverse effects in humans if ingested or inhaled. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a moderate toxicity towards fish and other aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has several advantages for use in lab experiments. It has a high purity and stability, making it easy to handle and store. It also has a high selectivity towards insects, making it a useful tool for studying the nervous system. However, 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has some limitations, such as its low solubility in water and its potential toxicity towards humans and other animals.
Direcciones Futuras
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has several potential future directions for research. One area of interest is the development of new formulations of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine that can improve its solubility and efficacy. Another area of interest is the study of the mechanism of action of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine, which could lead to the development of new insecticides with improved selectivity and safety. Additionally, 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine could be studied for its potential use in controlling other pests, such as ticks and mites.
Métodos De Síntesis
The synthesis of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with 3-methyl-1-piperidinylamine to form the intermediate compound. This intermediate is then reacted with 5-nitro-2-chloropyrimidine to yield 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine. The synthesis of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been extensively studied and optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been widely studied for its potential use as a pesticide due to its high insecticidal activity. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and beetles. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has also been studied for its potential use in controlling agricultural pests, such as nematodes and mites.
Propiedades
Nombre del producto |
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine |
|---|---|
Fórmula molecular |
C16H27N7O2 |
Peso molecular |
349.43 g/mol |
Nombre IUPAC |
6-(4-ethylpiperazin-1-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C16H27N7O2/c1-3-20-7-9-21(10-8-20)15-13(23(24)25)14(17)18-16(19-15)22-6-4-5-12(2)11-22/h12H,3-11H2,1-2H3,(H2,17,18,19) |
Clave InChI |
UYPBTAPZLSHACE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C(=NC(=N2)N3CCCC(C3)C)N)[N+](=O)[O-] |
SMILES canónico |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B266485.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266503.png)
![methyl 4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266504.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266507.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266512.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266513.png)
![4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266515.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266518.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266519.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266520.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266521.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266522.png)
![(E)-{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266523.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266524.png)